(S)-5-Hydroxypiperidin-2-one is a chiral compound classified under the piperidinone family. This compound is characterized by the presence of a hydroxyl group at the fifth carbon of the piperidinone ring, which imparts unique properties and potential biological activities. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
The compound can be sourced from various synthetic routes, with its synthesis being documented in numerous chemical literature and patents. It is commercially available from chemical suppliers, reflecting its significance in both academic and industrial research settings.
(S)-5-Hydroxypiperidin-2-one falls under the category of chiral amines and heterocyclic compounds, specifically piperidinones. Its chirality is crucial for its biological activity, as different enantiomers can exhibit distinct pharmacological effects.
The synthesis of (S)-5-Hydroxypiperidin-2-one can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and catalysts, are critical in optimizing yield and purity. For instance, large-scale industrial processes often employ catalytic methods to enhance efficiency.
(S)-5-Hydroxypiperidin-2-one participates in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. For example, oxidation reactions often yield 5-oxopiperidine as a major product.
The mechanism of action for (S)-5-Hydroxypiperidin-2-one primarily involves its interaction with biological targets through hydrogen bonding facilitated by the hydroxyl group. These interactions can modulate biological activities, making it a subject of interest in drug development.
(S)-5-Hydroxypiperidin-2-one has significant applications across various scientific fields:
Piperidinones constitute a major subclass of piperidine derivatives characterized by a ketone functional group within the heterocyclic ring. (S)-5-Hydroxypiperidin-2-one belongs specifically to the 2-piperidinone family, distinguished by the lactam carbonyl at the ring position adjacent to the nitrogen atom (N1-C2=O). This lactam group imparts significant polarity and hydrogen-bonding capacity, influencing both reactivity and biological recognition [3] [7]. The molecule further classifies as a 5-hydroxy-2-piperidinone, placing the hydroxyl group at the carbon beta (β) to both the nitrogen and the carbonyl. This positioning creates a 1,3-difunctional relationship (N-C5-OH and C2=O) capable of influencing ring conformation and enabling specific intramolecular interactions or rearrangements [4].
The presence of the hydroxyl group on a chiral center (C5) introduces stereochemistry as a critical structural element. In the (S)-enantiomer, the hydroxyl group adopts a specific spatial orientation relative to the lactam plane. This stereochemistry profoundly influences the molecule's overall three-dimensional shape, dictating its preferred ring conformation (chair conformers with equatorial or axial hydroxyl) and its interactions with biological targets like enzymes or receptors. Computational chemistry data (TPSA: 49.33 Ų, LogP: -0.74) highlight its polarity and potential for hydrogen bonding, properties essential for its role as a synthetic building block aimed at mimicking peptide motifs or interacting with polar binding sites [2] [7].
Table 2: Classification of Key Piperidone Derivatives
Compound Type | Core Structure | Key Features | Relationship to (S)-5-Hydroxypiperidin-2-one |
---|---|---|---|
2-Piperidinone (δ-Valerolactam) | Basic 6-membered ring lactam | Simplest homologue, no additional functional groups. | Parent scaffold; lacks the C5 hydroxy group and stereochemistry. |
5-Hydroxy-5-methylpiperidin-2-one | Methyl group at C5 | Enhanced lipophilicity; tertiary alcohol instead of secondary alcohol. | Methyl substitution at C5 alters sterics, electronics, and eliminates chirality. |
3-Amino-5-hydroxypiperidin-2-one | Amino group at C3 | Additional basic center; potential for zwitterionic forms. | Functional group diversity; amino group offers distinct reactivity/binding. |
6-Piperidone (δ-Caprolactam) | 7-membered ring lactam | Larger ring size; different conformational flexibility. | Different ring size homolog; distinct conformational and reactivity profiles. |
Spiropiperidines | Piperidine fused with another ring | Increased structural complexity and rigidity. | Represent complex derivatives where the piperidone scaffold is part of a spiro system. |
Piperidine itself, the saturated parent scaffold, was first isolated in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both deriving it from the hydrolysis of piperine, the pungent alkaloid of black pepper (Piper nigrum) [6]. This discovery established piperidine as one of the earliest known nitrogen heterocycles and ignited intense research into its properties and derivatives. Piperidine's structural simplicity (C₅H₁₁N) belies its conformational complexity and its foundational role in alkaloid chemistry. Naturally occurring piperidine-based alkaloids like coniine (from poison hemlock, responsible for Socrates' death), piperine (pepper), solenopsin (fire ant venom), and lobeline (Indian tobacco) demonstrated early on the profound biological activities achievable with this heterocyclic core [6] [8].
The development of methods to synthesize substituted piperidines became a major endeavor in organic synthesis throughout the 20th century. Classical approaches often relied on ring-closing reactions (Dieckmann condensations, intramolecular alkylations/aminations) or reduction of readily available pyridines. The specific synthesis of hydroxypiperidinones, like (S)-5-Hydroxypiperidin-2-one, emerged later as synthetic targets due to their presence as substructures in more complex molecules and their utility as chiral building blocks. Early routes to such compounds were often lengthy and low-yielding. A significant historical advance was the recognition that functionalized pyrrolidines (e.g., prolinols) could undergo ring expansion to form 3-hydroxypiperidines via aziridinium intermediates, a strategy later adapted or explored for accessing 5-hydroxypiperidinones [4].
The latter part of the 20th century and the 21st century saw revolutionary advances in catalytic methods impacting piperidine chemistry. Catalytic hydrogenation using transition metals (Ru, Rh, Pd, Ir, Co, Ni) became a dominant route for converting pyridines into piperidines, with significant progress towards achieving stereoselectivity in the reduction of substituted pyridines [8]. For instance, Beller and coworkers developed heterogeneous cobalt and ruthenium catalysts enabling efficient pyridine hydrogenation under milder conditions [8]. Glorius et al. achieved breakthroughs in accessing fluorinated piperidines diastereoselectively using Rh and Pd catalysts [8]. These catalytic methods are foundational for the efficient, large-scale production of enantiomerically enriched piperidines, including precursors to hydroxypiperidinones. The synthesis of (S)-5-Hydroxypiperidin-2-one itself can leverage these advances, either via stereoselective reduction of a pyridine precursor or through functionalization of an existing piperidine/piperidinone scaffold with control of the C5 stereochemistry. Its commercial availability (purity ≥98%) reflects the maturation of these synthetic methodologies [2] [5].
The stereogenic center at C5 in (S)-5-Hydroxypiperidin-2-one is not merely a structural feature; it is a critical determinant of the molecule's biological interactions and pharmacological potential. The principle of chiral recognition dictates that biological macromolecules (enzymes, receptors, transporters) possess asymmetric binding sites. Consequently, enantiomers can exhibit dramatically different binding affinities, metabolic pathways, and ultimately, biological activities [4] [7] [8]. This is starkly illustrated by the fact that the (R) and (S) enantiomers of 5-Hydroxypiperidin-2-one often display distinct biological profiles.
The (S)-configuration enables specific three-dimensional interactions with target proteins. The spatial orientation of the C5 hydroxyl group relative to the lactam carbonyl and the ring nitrogen allows for a unique hydrogen-bonding network or coordination pattern that the (R)-enantiomer cannot replicate. This stereospecific recognition underpins its observed biological activities. For example, derivatives of (S)-5-Hydroxypiperidin-2-one have been investigated for:
Beyond direct bioactivity, the stereochemistry of the C5 hydroxyl is crucial for synthetic utility in drug discovery. As a chiral synthon, the (S)-enantiomer allows for the stereoselective construction of complex molecules. Reactions occurring at other sites on the ring (e.g., alkylation, acylation, ring functionalization) can be influenced by the existing chiral center, potentially leading to diastereoselective outcomes. Furthermore, the hydroxyl group itself serves as a handle for further chemical modification (e.g., etherification, esterification, oxidation) while maintaining the core (S)-configuration. This enables the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies aimed at optimizing target affinity and selectivity [4] [8].
The significance of stereochemistry extends to pharmacokinetics. Enantiomers can exhibit differences in absorption, distribution, metabolism, and excretion (ADME). Studies on the interaction of (S)-5-Hydroxypiperidin-2-one with human serum albumin (HSA), a major transport protein in blood, have been conducted to understand its distribution profile. The stereospecific nature of this binding impacts the compound's free concentration in plasma and its availability to reach target tissues [7]. Metabolism by enzymes like cytochrome P450s is also often stereoselective, meaning the (S)-enantiomer could have a significantly different metabolic stability and metabolite profile compared to the (R)-enantiomer. Therefore, utilizing the single (S)-enantiomer is not only crucial for achieving the desired pharmacological effect but also for predicting and optimizing its in vivo behavior.
Table 3: Influence of Enantiomeric Form on Bioactivity Profile
Biological Activity | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Significance of Stereodifferentiation |
---|---|---|---|
Anticancer (MCF-7/KB) | Moderate to High Activity Reported | Lower or Negligible Activity | Essential configuration for target binding (e.g., MDM2 interaction). |
Antidepressant Effect | Associated with activity | Not associated | Specific spatial orientation required for CNS target engagement. |
Binding Affinity (HSA) | Characterized Binding Constant | Differing Binding Constant | Impacts plasma protein binding, distribution volume, and free drug concentration. |
Metabolic Stability | Specific metabolic profile | Likely different profile | Affects half-life, clearance, and potential for drug-drug interactions. |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0